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Compound of Interest

1H-1,2,3-Benzotriazole-5-
Compound Name:
carbonitrile

cat. No.: B1282557

An In-Depth Technical Guide to 1H-1,2,3-Benzotriazole-5-carbonitrile for Researchers and
Drug Development Professionals

Introduction

The benzotriazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized
for its versatile biological activities. As a fused bicyclic system, it serves as a valuable
framework for the design of novel therapeutic agents. This technical guide focuses on a
specific derivative, 1H-1,2,3-Benzotriazole-5-carbonitrile, providing a comprehensive
overview of its chemical properties, synthesis, and potential applications in drug discovery and
development. While specific experimental data for this particular nitrile-substituted analogue is
limited in publicly available literature, this guide extrapolates from well-documented research on
closely related benzotriazole derivatives to present its likely characteristics and therapeutic
potential.

Core Molecular and Physical Properties

1H-1,2,3-Benzotriazole-5-carbonitrile is a small molecule featuring a fused benzene and
triazole ring system, with a nitrile functional group at the 5-position. The nitrile group, a potent
pharmacophore, can act as a bioisostere for carbonyl groups, engaging in hydrogen bonding
and other polar interactions with biological targets.
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Property Value Source
Chemical Formula C7HaNa4

Molecular Weight 144.13 g/mol

IUPAC Name 2H-benzotriazole-5-carbonitrile

CAS Number 24611-70-9

Synthesis of 1H-1,2,3-Benzotriazole-5-carbonitrile

The synthesis of 1H-1,2,3-Benzotriazole-5-carbonitrile is anticipated to follow the well-
established synthetic route for benzotriazoles, which involves the diazotization of an ortho-
phenylenediamine derivative. In this case, the logical precursor is 3,4-diaminobenzonitrile. The
reaction proceeds via the formation of a mono-diazonium salt from one of the amino groups,
which then undergoes spontaneous intramolecular cyclization to form the stable triazole ring.

Experimental Protocol: Synthesis from 3,4-
diaminobenzonitrile

This protocol is adapted from the standard synthesis of benzotriazole derivatives.
Materials:

e 3,4-diaminobenzonitrile

e Glacial Acetic Acid

e Sodium Nitrite (NaNOz2)

e Deionized Water

e Ice Bath

Standard laboratory glassware and filtration apparatus

Procedure:
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Preparation of the Amine Solution: In a beaker, dissolve 3,4-diaminobenzonitrile in a mixture
of glacial acetic acid and water. Gentle warming may be required to achieve a clear solution.

Cooling: Place the beaker in an ice bath and cool the solution to approximately 5 °C with
stirring.

Diazotization: Prepare a solution of sodium nitrite in cold water. Add the sodium nitrite
solution to the cooled amine solution in one portion while stirring.

Reaction: An exothermic reaction will occur, and the temperature will rise. The color of the
solution will typically change. Continue stirring and allow the reaction mixture to stand and
then cool.

Precipitation and Isolation: As the mixture cools, the product, 1H-1,2,3-Benzotriazole-5-
carbonitrile, will precipitate out of solution. Further chilling in an ice bath can maximize the
yield.

Purification: Collect the solid product by vacuum filtration and wash with cold water. The
crude product can be further purified by recrystallization from an appropriate solvent.
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Caption: Synthetic pathway for 1H-1,2,3-Benzotriazole-5-carbonitrile.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1282557?utm_src=pdf-body-img
https://www.benchchem.com/product/b1282557?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Biological Activities and Potential Therapeutic
Applications

Benzotriazole and its derivatives are a wellspring of pharmacologically active compounds,
demonstrating a wide spectrum of biological effects. These include antimicrobial, antiviral, anti-
inflammatory, and anticancer properties.

Protein Kinase Inhibition

A significant area of research for benzotriazole derivatives is their activity as protein kinase
inhibitors. Notably, halogenated benzotriazoles have been identified as potent and selective
inhibitors of protein kinase CK2 (formerly casein kinase 2), a constitutively active
serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis.
Overexpression of CK2 is a hallmark of many cancers, making it an attractive target for
therapeutic intervention.

Tetrabromobenzotriazole (TBBt) is a well-known selective inhibitor of CK2, and its analogues
are continuously being explored to improve potency and drug-like properties. These inhibitors
typically function by competing with ATP for binding in the kinase's active site. The
benzotriazole scaffold fits snugly into the hydrophobic pocket of the ATP-binding site, and
substitutions on the benzene ring can further enhance binding affinity and selectivity.

Antiviral Activity

Derivatives of benzotriazole have shown promising activity against a range of RNA and DNA
viruses. A notable example is their efficacy against Coxsackievirus B5 (CVB5), a member of the
Picornaviridae family. Some benzotriazole compounds have exhibited potent and selective
inhibition of CVB5 with ECso values in the low micromolar range. The mechanism of action for
some of these antiviral benzotriazoles is thought to involve the early stages of viral infection,
potentially by interfering with the attachment of the virus to host cells.

Antimicrobial and Other Activities

The benzotriazole nucleus is also a key component in compounds with antibacterial and
antifungal properties. The mechanism often involves the disruption of microbial cell membranes
or the inhibition of essential enzymes. Additionally, various derivatives have been investigated
for their anti-inflammatory, analgesic, and antiprotozoal activities.
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Table of Biological Activities for Representative
Benzotriazole Derivatives

Since specific quantitative data for 1H-1,2,3-Benzotriazole-5-carbonitrile are not readily
available, the following table summarizes the activities of other benzotriazole derivatives to
illustrate the therapeutic potential of this compound class.

Compound . . o . Potency
L Biological Activity Target/Organism
Class/Derivative (ICs0/[ECs0/MIC)
) o o ICso in the low
Tetrabromobenzotriaz ~ Protein Kinase CK2 Human Protein Kinase _
o micromolar to
ole (TBBt) Analogues Inhibition CK2
nanomolar range
N-Substituted o Coxsackievirus B5 ECso values ranging
) Antiviral
Benzotriazoles (CvBb5) from 6 to 18.5 uM
Triazolo[4,5-f]-
o ] ] ) o ) MIC values of 12.5 to
quinolinone carboxylic  Antibacterial Escherichia coli
) 25 pg/mL
acids
5,6-disubstituted ] ] ] MIC values ranging
] Antifungal Candida albicans
Benzotriazoles from 1.6 to 25 pg/mL

Postulated Mechanism of Action: Protein Kinase
Inhibition

The inhibitory action of benzotriazole derivatives on protein kinases like CK2 is a key area of
interest in cancer drug development. The following diagram illustrates the general mechanism

by which these small molecules can disrupt the signaling cascade that promotes cell
proliferation.
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Caption: Mechanism of protein kinase CK2 inhibition by benzotriazoles.
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Conclusion and Future Directions

1H-1,2,3-Benzotriazole-5-carbonitrile represents a promising, yet underexplored, scaffold for
the development of novel therapeutic agents. Based on the extensive research into the broader
class of benzotriazoles, it is reasonable to hypothesize that this compound may exhibit
valuable biological activities, particularly as a protein kinase inhibitor or an antiviral agent. The
presence of the nitrile group offers a key point for interaction with biological targets and may
confer unique properties regarding potency, selectivity, and metabolic stability.

Future research should focus on the following areas:

» Definitive Synthesis and Characterization: The development and publication of a detailed,
optimized synthetic protocol for 1H-1,2,3-Benzotriazole-5-carbonitrile.

« In Vitro Biological Screening: Comprehensive screening of the compound against a panel of
cancer cell lines, viruses, and microbial strains to identify its primary biological activities.

o Mechanism of Action Studies: If activity is confirmed, subsequent studies should aim to
elucidate the specific molecular targets and signaling pathways modulated by the compound.

e Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to
understand the contribution of the nitrile group and to optimize the benzotriazole scaffold for
enhanced therapeutic potential.

This technical guide provides a foundational understanding of 1H-1,2,3-Benzotriazole-5-
carbonitrile for researchers in drug discovery. The insights drawn from related compounds
strongly suggest that this molecule is a worthy candidate for further investigation.

¢ To cite this document: BenchChem. [Molecular weight and formula of 1H-1,2,3-
Benzotriazole-5-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1282557#molecular-weight-and-formula-of-1h-1-2-3-
benzotriazole-5-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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